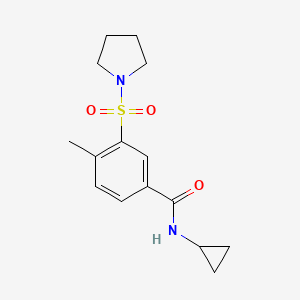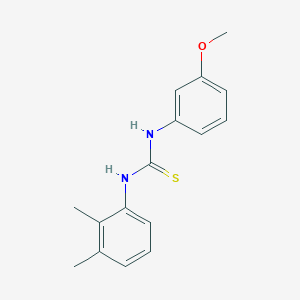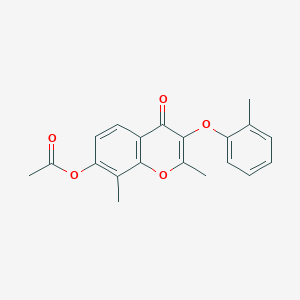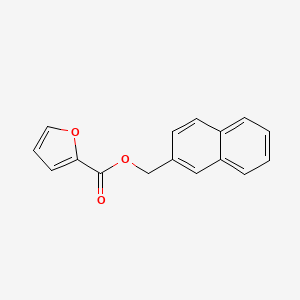
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a member of the benzamide class of compounds, which have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability of neurons. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability of neurons. It has also been shown to have anti-convulsant and anxiolytic effects, and to reduce the reinforcing effects of cocaine and other drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, and has been shown to be effective in a variety of animal models of neurological and psychiatric disorders. Its mechanism of action is well understood, and it has a favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its long-term safety and efficacy. It is also a highly potent compound, and care must be taken to ensure accurate dosing and minimize the risk of toxicity.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of substance use disorders, such as cocaine addiction. Clinical trials are currently underway to investigate its efficacy in this area. Another area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as epilepsy and anxiety. Further research is needed to fully understand the safety and efficacy of this compound, and to identify its potential therapeutic applications in these and other areas.
Métodos De Síntesis
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-methyl-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the resulting nitro compound and subsequent reaction with pyrrolidine-1-sulfonyl chloride. The compound can also be prepared using other synthetic routes, such as the reaction of 4-methyl-3-chlorobenzoic acid with cyclopropylamine, followed by reaction with pyrrolidine-1-sulfonyl chloride.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is an important neurotransmitter involved in the regulation of anxiety, mood, and sleep. N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to be effective in animal models of epilepsy, anxiety, and addiction, and is currently being studied in clinical trials for the treatment of cocaine addiction and other substance use disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)21(19,20)17-8-2-3-9-17/h4-5,10,13H,2-3,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNYKQAMPONDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)



![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)


![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)
